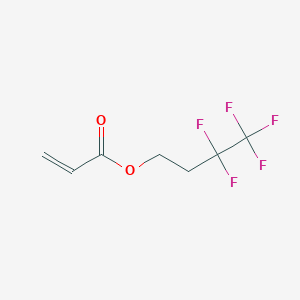

![molecular formula C6H5N3 B106415 1H-Pyrazolo[4,3-c]pyridin CAS No. 271-52-3](/img/structure/B106415.png)

1H-Pyrazolo[4,3-c]pyridin

Übersicht

Beschreibung

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that is part of a broader group of pyrazolo[3,4-b]pyridines. These compounds are known for their two possible tautomeric forms, the 1H- and 2H-isomers, and have been extensively studied due to their potential biomedical applications. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, with significant interest from both academic and patent literature .

Synthesis Analysis

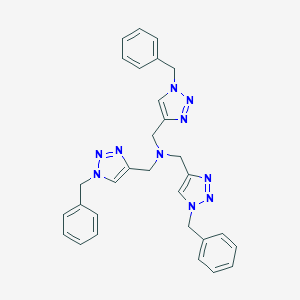

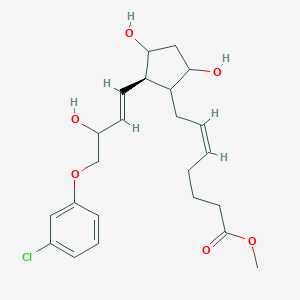

The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives has been achieved through various methods. One approach involves a three-component regioselective reaction under ultrasound irradiation, which has been shown to produce fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines in excellent yields and short reaction times . Another method utilizes a one-pot synthesis involving kojic acid, 1-H-pyrazol-5-amines, and aldehydes, followed by oxidation, to create pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones . Additionally, a mild and efficient synthesis using polyethylene glycol (PEG-400) as a recyclable reaction medium has been reported for pyrazolo[3,4-b]pyridin-6(7H)-one derivatives . Furthermore, 1H-pyrazolo[3,4-b]pyridine has been synthesized from 2-chloronicotinic acid through a process involving reduction, oxidation, oximation, and cyclization, which is noted for its ease of operation and environmental friendliness .

Molecular Structure Analysis

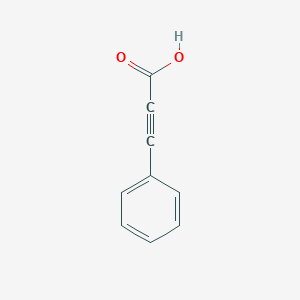

The molecular structure of 1H-pyrazolo[4,3-c]pyridine derivatives has been characterized using various spectroscopic techniques. X-ray diffractometry studies have confirmed the proposed structures of these compounds, including the identification of N-1 and N-2 regioisomers and mono- and bisphosphonates derivatives . In one particular case, the crystal structure of a 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative revealed that both the pyrazolo[3,4-b]pyridine system and the phenyl ring are planar, with a slight dihedral angle between the two aromatic systems, indicating offset π–π stacking interactions in the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of 1H-pyrazolo[4,3-c]pyridine derivatives has been explored in the context of their potential as biomedical agents. For instance, 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have been studied as human peroxisome proliferator-activated receptor alpha (hPPARα)-selective agonists. Structure-activity relationship (SAR) studies have shown that the steric bulkiness of substituents on the pyrazolo[3,4-b]pyridine ring and the positioning of the distal hydrophobic tail are critical for agonistic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[4,3-c]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are essential for understanding their behavior in biological systems and their potential applications in medicine. The detailed analysis of these properties is typically derived from experimental data, including elemental analysis, spectral data, and crystallography .

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

1H-Pyrazolo[3,4-b]pyridine, eine Gruppe heterocyclischer Verbindungen, die eng mit 1H-Pyrazolo[4,3-c]pyridin verwandt sind, wurden ausgiebig auf ihre biomedizinischen Anwendungen untersucht . Mehr als 300.000 1H-Pyrazolo[3,4-b]pyridine wurden beschrieben, die bis heute in mehr als 5500 Referenzen (2400 Patente) enthalten sind .

Synthesemethoden

Es wurden verschiedene synthetische Strategien und Ansätze für die Synthese von this compound-Derivaten entwickelt . Diese Methoden werden nach der Methode zum Zusammenbauen des Pyrazolopyridin-Systems systematisiert, und ihre Vor- und Nachteile werden berücksichtigt .

Entwicklung pharmazeutischer Verbindungen

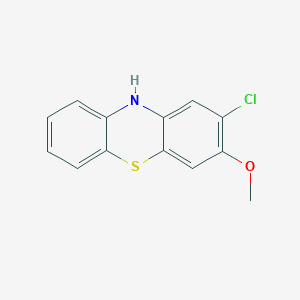

Der Pyrazolopyrimidin-Teil, zu dem auch this compound gehört, stellt einen gemeinsamen heterocyclischen Kern dar, der bei der Entwicklung vieler pharmazeutischer Verbindungen verwendet wird .

Antimikrobielle Anwendungen

Verbindungen, die den Pyrazolopyrimidin-Teil enthalten, haben eine vielversprechende antimikrobielle Aktivität gezeigt .

Antitumoranwendungen

Diese Verbindungen wurden auch auf ihre möglichen Antitumoranwendungen untersucht .

Anwendungen gegen Alzheimer-Krankheit

Die Forschung hat gezeigt, dass diese Verbindungen Anwendungen bei der Behandlung der Alzheimer-Krankheit haben könnten .

Entzündungshemmende und antioxidative Anwendungen

Zusätzlich zu den oben genannten haben diese Verbindungen entzündungshemmende und antioxidative Eigenschaften gezeigt .

Hemmende Aktivität

Pyrazolo[4,3-c]pyridin-Sulfonamide wurden synthetisiert und ihre hemmende Aktivität gegen verschiedene humane Isoformen und Bakterienstämme wurde untersucht

Wirkmechanismus

Target of Action

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that has been the subject of extensive research due to its close similarity with the purine bases adenine and guanine . This suggests that it may interact with a variety of biological targets, particularly those involved in purine metabolism or signaling.

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The exact nature of these interactions and the resulting changes in target function would depend on the specific target and the context of the interaction.

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and application of 1H-Pyrazolo[4,3-c]pyridine derivatives are promising. For instance, one study demonstrated the advantage of using 1H-pyrazolo[3,4-b]pyridine as a skeleton of PPARα agonists, providing insight into the design of molecules for treating dyslipidemia . Another study described the design and synthesis of a novel class of 1H-pyrazolo[3,4-c]pyridine GPR119 receptor agonists .

Eigenschaften

IUPAC Name |

1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXFPLXZZSWROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949860, DTXSID201311761 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

271-52-3, 271-49-8, 271-50-1 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5H-pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

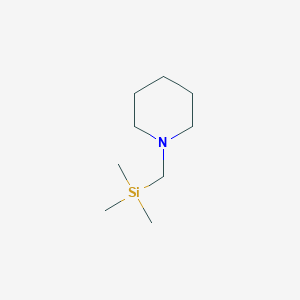

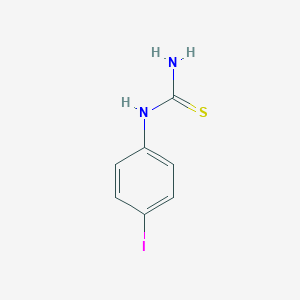

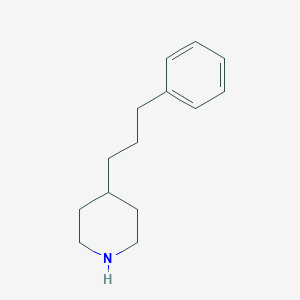

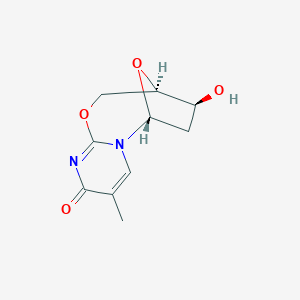

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.